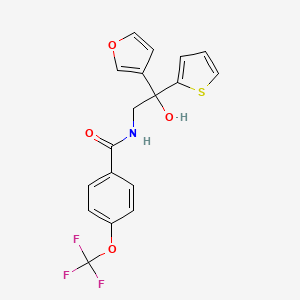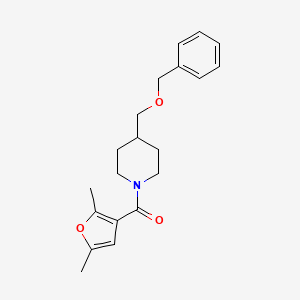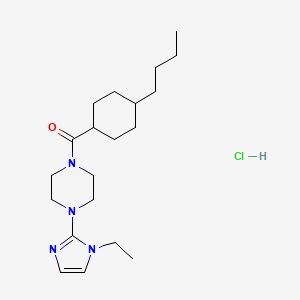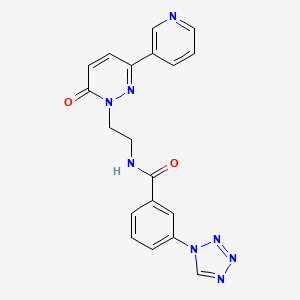
1-(4-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic organic compounds. It has a triazole ring attached to a carboxamide group and a 4-methylphenyl group. Triazoles are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, a carboxamide group, and a 4-methylphenyl group. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
Triazoles can participate in various chemical reactions, such as N-alkylation, N-arylation, and S-alkylation. The reactivity of this specific compound would depend on the positions of the substituents and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carboxamide group) would influence properties like solubility, melting point, and boiling point .科学的研究の応用
Chemical Synthesis and Modification
1-(4-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide belongs to a class of compounds that have been a subject of interest due to their potential in various chemical synthesis and modification processes. Research into similar triazole derivatives, such as the synthesis of 4-(benzotriazol-1-yl)-1,2,3-triazole structures, has highlighted the versatility of these compounds in chemical reactions. These studies provide insights into the chemical behavior and structural confirmation of triazole derivatives, which can be extended to understand the properties and potential applications of this compound in chemical synthesis (Biagi et al., 1996).
Antimicrobial Activity
The antimicrobial properties of 1H-1,2,3-triazole-4-carboxamides have been widely explored, indicating the potential for this compound in this area. Research on analogous triazole carboxamides has revealed moderate to good antimicrobial activities against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. This suggests that similar compounds could serve as a basis for developing new antimicrobial agents, highlighting the importance of further investigations into their bioactivity profiles (Pokhodylo et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-methylphenyl)-N,5-di(propan-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-10(2)15-14(16(21)17-11(3)4)18-19-20(15)13-8-6-12(5)7-9-13/h6-11H,1-5H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBKTCKBDMETEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2588637.png)



![3-chloro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2588641.png)
![5-(benzylthio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2588642.png)
![4-[4-[(Dimethylsulfamoylamino)methyl]-6-methoxy-1,3,5-triazin-2-yl]morpholine](/img/structure/B2588645.png)

![1-((2-amino-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2588649.png)
![3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2588652.png)
![Ethyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2588653.png)
![2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride](/img/structure/B2588654.png)

![2-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2588658.png)